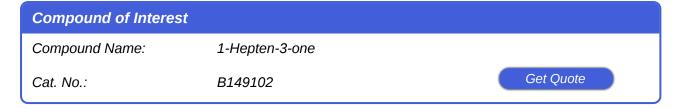


Spectroscopic Data of 1-Hepten-3-one: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-hepten-3-one** (CAS No. 2918-13-0), a key intermediate and fragrance component. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data. Experimental protocols for obtaining this data are also provided, along with graphical representations of the analytical workflows.

Molecular and Spectroscopic Overview

1-Hepten-3-one is an α,β -unsaturated ketone with the molecular formula $C_7H_{12}O$ and a molecular weight of 112.17 g/mol .[1][2] Its structure gives rise to characteristic spectroscopic signatures that are invaluable for its identification and characterization.

Mass Spectrometry (MS)

Mass spectrometry of **1-hepten-3-one** provides crucial information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several key fragment ions.

Table 1: Mass Spectrometry Data for **1-Hepten-3-one**



Property	Value
Molecular Formula	C7H12O
Molecular Weight	112.17 g/mol
Ionization Mode	Electron Ionization (EI)
Molecular Ion (M+)	m/z 112
Key Fragment Ions (m/z)	55 (base peak), 70, 27, 97[1]

Infrared (IR) Spectroscopy

The infrared spectrum of **1-hepten-3-one** displays characteristic absorption bands corresponding to its functional groups. As an α,β -unsaturated ketone, the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching frequencies are of particular diagnostic importance.

Table 2: Characteristic IR Absorption Bands for 1-Hepten-3-one

Functional Group	Vibration Mode	Typical Wavenumber (cm ⁻¹)
C=O (Ketone)	Stretch	1710 - 1685
C=C (Alkene)	Stretch	~1644
=C-H (Alkene)	Stretch	>3000
C-H (Alkane)	Stretch	<3000

Note: The conjugation of the double bond with the carbonyl group lowers the C=O stretching frequency from that of a saturated ketone (typically \sim 1715 cm $^{-1}$).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **1-hepten-3-one**.



¹H NMR Spectroscopy

The proton NMR spectrum of **1-hepten-3-one** exhibits distinct signals for the vinyl, alkyl, and methyl protons. The chemical shifts and coupling constants are influenced by the electron-withdrawing effect of the carbonyl group and the geometry of the double bond.

Table 3: Estimated ¹H NMR Spectroscopic Data for **1-Hepten-3-one**

Proton Assignment	Estimated Chemical Shift (δ, ppm)	Multiplicity	Estimated Coupling Constant (J, Hz)
H-1 (vinyl, trans to C=O)	6.3 - 6.5	dd	$J(H-1, H-2) \approx 17, J(H-1, H-1') \approx 1.5$
H-1' (vinyl, cis to C=O)	5.8 - 6.0	dd	J(H-1', H-2) ≈ 10, J(H- 1', H-1) ≈ 1.5
H-2 (vinyl)	6.0 - 6.2	dd	J(H-2, H-1) ≈ 17, J(H- 2, H-1') ≈ 10
H-4 (methylene)	2.5 - 2.7	t	J(H-4, H-5) ≈ 7
H-5 (methylene)	1.5 - 1.7	sextet	J(H-5, H-4) ≈ 7, J(H-5, H-6) ≈ 7
H-6 (methylene)	1.2 - 1.4	sextet	J(H-6, H-5) ≈ 7, J(H-6, H-7) ≈ 7
H-7 (methyl)	0.9 - 1.0	t	J(H-7, H-6) ≈ 7

Note: These are estimated values based on typical chemical shifts for similar structures.[4]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum of **1-hepten-3-one** shows seven distinct signals corresponding to each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Table 4: Estimated ¹³C NMR Spectroscopic Data for **1-Hepten-3-one**



Carbon Assignment	Estimated Chemical Shift (δ, ppm)
C-1 (=CH ₂)	128 - 132
C-2 (-CH=)	135 - 139
C-3 (C=O)	198 - 202
C-4 (-CH ₂ -)	40 - 44
C-5 (-CH ₂ -)	25 - 29
C-6 (-CH ₂ -)	22 - 26
C-7 (-CH ₃)	13 - 15

Note: These are estimated values based on typical chemical shifts for α,β -unsaturated ketones and related structures.[5][6]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

5.1.1. Sample Preparation

- Accurately weigh approximately 10-20 mg of 1-hepten-3-one for ¹H NMR and 50-100 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.
- Cap the NMR tube and carefully wipe the outside before insertion into the spectrometer.

5.1.2. ¹H NMR Acquisition



- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
- Process the free induction decay (FID) with a Fourier transform.
- Phase the spectrum and perform baseline correction.
- Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).
- Integrate the signals and determine the chemical shifts and coupling constants.

5.1.3. ¹³C NMR Acquisition

- Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.
- Use a standard proton-decoupled pulse sequence.
- Set an appropriate relaxation delay (e.g., 2 seconds) and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Process the FID and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

- Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) of the IR spectrometer are clean.
- Place a small drop of neat **1-hepten-3-one** onto the crystal or one of the salt plates.
- If using salt plates, carefully place the second plate on top to create a thin liquid film.
- Place the sample in the spectrometer's sample holder.
- Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).



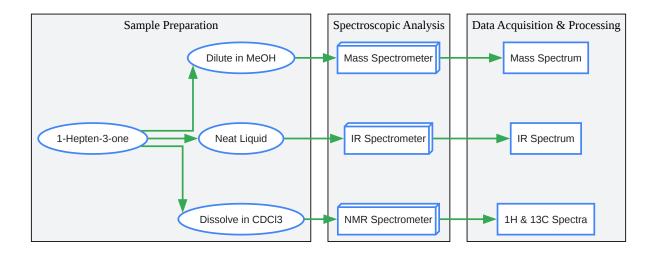
Clean the ATR crystal or salt plates thoroughly with an appropriate solvent (e.g., isopropanol)
after analysis.

Mass Spectrometry (MS)

- Prepare a dilute solution of 1-hepten-3-one (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer via an appropriate inlet system (e.g., direct infusion or gas chromatography).
- For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam.
- The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.
- The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflows

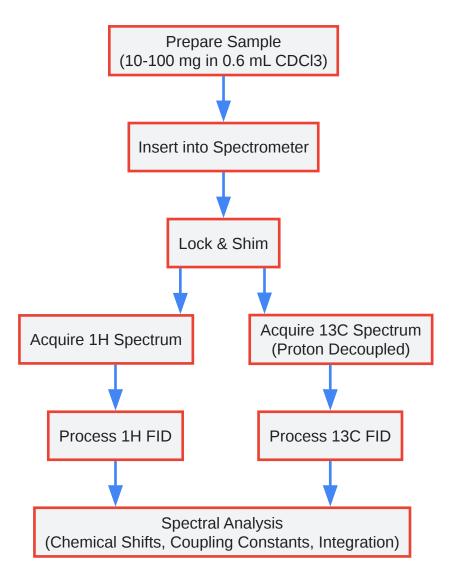
The following diagrams illustrate the logical flow of the spectroscopic analyses.





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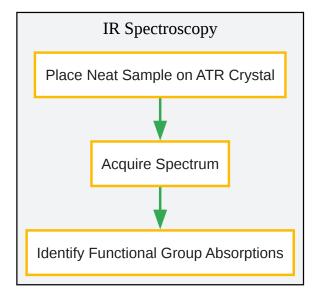
Caption: General workflow for the spectroscopic analysis of **1-hepten-3-one**.

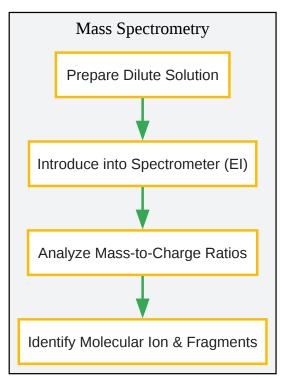


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Caption: Detailed workflow for NMR spectroscopic analysis.







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Caption: Workflows for IR and Mass Spectrometry analyses.

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- To cite this document: BenchChem. [Spectroscopic Data of 1-Hepten-3-one: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149102#1-hepten-3-one-spectroscopic-data-nmr-ir-ms]

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